Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5'-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has unique structural features that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the p-chlorophenyl group and the carboxymethyl group. The final step usually involves esterification to form the methyl ester. Common reagents used in these reactions include thionyl chloride, p-chlorobenzaldehyde, and methyl iodide. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in quality. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the ester group, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester involves its interaction with specific molecular targets. The thiazole ring and the p-chlorophenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The carboxymethyl and ester groups may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share structural similarities with succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester.
Phenylthiazoles: Compounds with a phenyl group attached to the thiazole ring, such as phenylthiazole-4-carboxylic acid.
Uniqueness
What sets succinamic acid, N-(5-carboxymethyl-4-(p-chlorophenyl)-2-thiazolyl)-, 5’-methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the p-chlorophenyl group and the carboxymethyl ester makes it distinct from other thiazole derivatives, potentially leading to unique interactions with biological targets.
Properties
CAS No. |
71013-44-0 |
---|---|
Molecular Formula |
C16H15ClN2O5S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15ClN2O5S/c1-24-14(23)8-11-15(9-2-4-10(17)5-3-9)19-16(25-11)18-12(20)6-7-13(21)22/h2-5H,6-8H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
IMCUVBSHZXQITN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.